molecular formula C19H23N3O4S B2391639 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido CAS No. 2097922-49-9

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido

Cat. No.: B2391639
CAS No.: 2097922-49-9
M. Wt: 389.47
InChI Key: GAKSPDBVMQACAR-UHFFFAOYSA-N
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Description

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies could focus on their interactions with biological targets such as enzymes and receptors.

Medicine

Medicinal applications might include the development of new pharmaceuticals. The compound’s potential to interact with various biological pathways makes it a promising lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl phenyl precursor, followed by the introduction of the hydroxy and sulfonamido groups. Key steps include:

    Electrophilic Aromatic Substitution: Introduction of the furan ring to the phenyl group.

    Hydroxylation: Addition of a hydroxy group to the ethane backbone.

    Sulfonamidation: Incorporation of the sulfonamido group using sulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group.

    Reduction: Reduction reactions can target the imidazole ring, potentially altering its electronic properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido
  • 2-[4-(furan-2-yl)phenyl]-2-hydroxy-1H-imidazol-4-yl]ethane-1-sulfonamido

Uniqueness

Compared to similar compounds, 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido features a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both furan and imidazole rings, along with the sulfonamido group, provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13(2)19-21-18(12-22(19)3)27(24,25)20-11-16(23)14-6-8-15(9-7-14)17-5-4-10-26-17/h4-10,12-13,16,20,23H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKSPDBVMQACAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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